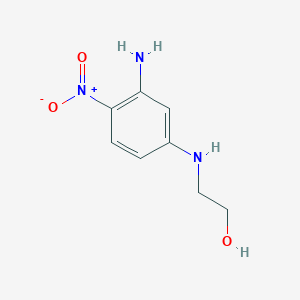
Ethanol, 2-(3-amino-4-nitrophenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-nitrofenilamino)etanol es un compuesto orgánico con la fórmula molecular C8H11N3O3. Este compuesto se caracteriza por la presencia de un grupo etanol unido a una parte 3-amino-4-nitrofenilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Amino-4-nitrofenilamino)etanol generalmente implica la nitración de derivados de anilina seguida de reducción y posterior reacción con etanol. El proceso de nitración introduce un grupo nitro en el anillo aromático, que luego se reduce a un grupo amino. El paso final implica la reacción del compuesto resultante con etanol en condiciones controladas para obtener el producto deseado.
Métodos de producción industrial
La producción industrial de 2-(3-Amino-4-nitrofenilamino)etanol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso de producción se controla cuidadosamente para mantener la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Amino-4-nitrofenilamino)etanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de nitroso y nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador (por ejemplo, paladio sobre carbono) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrofílica a menudo requieren catalizadores como cloruro de aluminio (AlCl3) y condiciones de reacción específicas para facilitar el proceso.
Principales productos formados
Oxidación: Formación de derivados de nitroso y nitro.
Reducción: Conversión a derivados de amino.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-nitrofenilamino)etanol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la preparación de moléculas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Amino-4-nitrofenilamino)etanol implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos bioquímicos. Los grupos nitro y amino juegan un papel crucial en su reactividad e interacciones con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- Ethanol, 2-(4-amino-3-nitrophenylamino)-
- Ethanol, 2-(2-amino-4-nitrophenylamino)-
- Ethanol, 2-(3-amino-2-nitrophenylamino)-
Singularidad
2-(3-Amino-4-nitrofenilamino)etanol es único debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(3-amino-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 |
Clave InChI |
BQMGIXCIUJBQPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


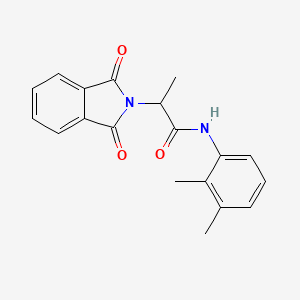


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
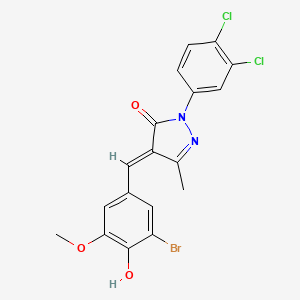
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
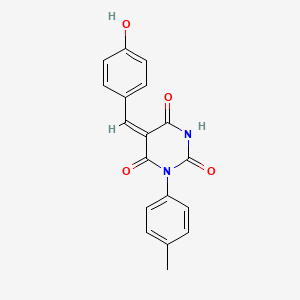
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
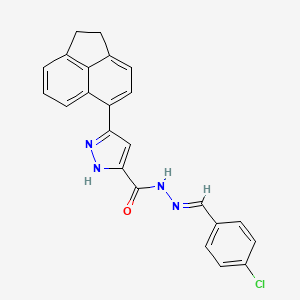
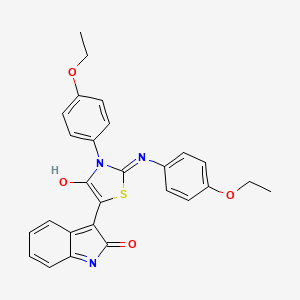
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
